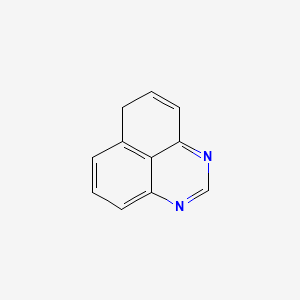

6H-perimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6H-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 4H-perimidine and a 9bH-perimidine.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antitumor Activity

6H-Perimidine derivatives have been investigated for their potential antitumor properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. For example, one study demonstrated that modifications to the perimidine structure could enhance its efficacy against tumor cells compared to standard treatments like cisplatin .

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. Derivatives of this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. A notable study found that specific perimidine derivatives exhibited potent antibacterial effects against Staphylococcus epidermidis and Staphylococcus haemolyticus .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound compounds. Certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The IC50 values for these compounds were comparable to established anti-inflammatory drugs, indicating their potential for therapeutic use in inflammatory diseases .

Industrial Applications

Dye and Pigment Manufacturing

this compound serves as an important intermediate in the production of dyes and pigments. Its ability to interact with various substrates allows it to be used as a coloring agent in textiles and plastics. The compound's stability under various conditions makes it suitable for industrial applications .

Catalysts in Organic Synthesis

The compound has been employed as a catalyst or ligand in organic synthesis. Its unique structural properties facilitate various chemical reactions, making it a valuable component in the development of new synthetic methodologies .

Material Science Applications

Fluorescent Sensors

this compound derivatives have been explored for use as fluorescent sensors due to their ability to bind selectively with metal ions and other analytes. This property is particularly useful in environmental monitoring and biomedical applications where detection of specific ions is required .

Photonic Devices

Research indicates that this compound can be utilized in the development of photonic devices, including memory devices and light-emitting diodes (LEDs). The compound's photochemical properties enable it to function effectively in these applications, contributing to advancements in optoelectronic technologies .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50 Value (μM) |

|---|---|---|---|

| Antitumor | Perimidine-A | MCF-7 | 5.0 |

| Antimicrobial | Perimidine-B | S. epidermidis | 10.0 |

| Anti-inflammatory | Perimidine-C | COX-2 Inhibition | 0.04 |

Table 2: Industrial Applications of this compound

| Application Type | Description | Use Case |

|---|---|---|

| Dye Manufacturing | Intermediate for dye synthesis | Textiles and Plastics |

| Catalysis | Ligand in organic reactions | Synthesis of pharmaceuticals |

| Photonic Devices | Component in LED technology | Light-emitting applications |

Case Studies

-

Antitumor Efficacy Study

A comparative study assessed the antitumor efficacy of various perimidine derivatives against MCF-7 breast cancer cells. The results indicated that specific substitutions on the perimidine ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design . -

Antimicrobial Screening

A series of perimidine derivatives were synthesized and tested for antimicrobial activity against clinical isolates of bacteria. The findings revealed that certain derivatives had potent activity against resistant strains, highlighting their potential as new antimicrobial agents . -

Fluorescent Sensor Development

Researchers developed a fluorescent sensor based on a perimidine derivative capable of detecting heavy metal ions with high sensitivity. The sensor's performance was evaluated through various assays, demonstrating its applicability in environmental monitoring .

Eigenschaften

Molekularformel |

C11H8N2 |

|---|---|

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

6H-perimidine |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-3,5-7H,4H2 |

InChI-Schlüssel |

NDDROGCLHGDYSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=NC=NC3=CC=CC1=C23 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.